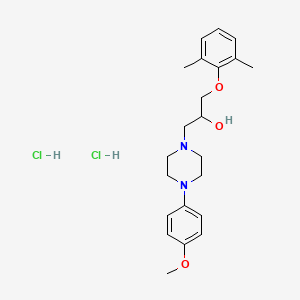

1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate halogenating agent to form the corresponding phenoxy intermediate.

Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative by reacting 4-methoxyphenylamine with piperazine under controlled conditions.

Coupling Reaction: The phenoxy intermediate is then coupled with the piperazine derivative using a suitable coupling agent, such as a carbodiimide, to form the final product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in batches.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.

Automation: Employing automated systems for precise control of reaction conditions and monitoring.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and piperazine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varying functional groups.

Wissenschaftliche Forschungsanwendungen

1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a chemical compound with a structure that combines a piperazine moiety with phenolic and propanol components. It has potential uses in neuroscience and psychopharmacology because it interacts with various neurotransmitter systems. Studies suggest it affects serotonin and dopamine pathways, which could help treat anxiety, depression, or schizophrenia.

Interaction Studies

Interaction studies of 1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride, focus on its binding affinity and activity at various receptors. Such studies are crucial for determining the therapeutic potential and safety profile of the compound.

Structural Similarity

Several compounds share structural similarities with 1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride.

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | Contains a similar piperazine core but differs in the alkyl side chain. | Exhibits strong α1 adrenoceptor antagonism. |

| (+/-)-1-(2,6-Dimethylphenoxy)-3-[4-(2-phenoxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride | Shares structural motifs but varies in substituents on the phenyl rings. | Demonstrates unique binding profiles. |

| 1-(2-Chloro-3-methylphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride | Similar piperazine structure with different halogenated substituents. | May show enhanced lipophilicity affecting bioavailability. |

Wirkmechanismus

The mechanism of action of 1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2,6-Dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

- 1-(2,6-Dimethylphenoxy)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol

- 1-(2,6-Dimethylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol

Uniqueness

1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacological properties and interactions with biological targets. This structural variation can result in different biological activities and therapeutic potentials compared to similar compounds.

Biologische Aktivität

1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex chemical compound with significant potential in pharmacology, particularly in the treatment of various neuropsychiatric disorders. Its structure incorporates a piperazine moiety alongside phenolic and propanol components, suggesting interactions with neurotransmitter systems that could be beneficial in therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that enhances its biological activity. The presence of the piperazine ring is known to confer various pharmacological properties, including interactions with serotonin and dopamine receptors.

| Property | Value |

|---|---|

| Molecular Weight | 591.7 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 12 |

The biological activity of this compound primarily revolves around its role as a receptor antagonist. Research indicates that it interacts significantly with serotonin (5-HT) and dopamine (D2) receptors, which are crucial in regulating mood, anxiety, and cognition.

Receptor Affinity

In studies evaluating similar compounds, it was found that derivatives with comparable structures exhibited high affinity for:

- 5-HT1A Receptors : Implicated in the regulation of anxiety and depression.

- Dopaminergic D2 Receptors : Associated with psychotic disorders and mood regulation.

Pharmacological Studies

Recent studies have highlighted the antidepressant-like properties of related compounds, suggesting that this compound may also exhibit similar effects.

Case Studies

- Antidepressant Activity : In animal models, compounds structurally related to this compound demonstrated significant antidepressant-like effects without impairing motor function. These studies suggest a potential for treating major depressive disorders through modulation of serotonergic and noradrenergic systems .

- Anxiolytic Properties : Other derivatives have shown anxiolytic effects, indicating that this compound may also reduce anxiety-related behaviors in various animal models .

In Vitro Studies

In vitro pharmacological assays have been conducted to assess the cytotoxicity and metabolic stability of the compound. The results indicate:

- High Affinity for Receptors : The compound shows significant binding affinity for multiple serotonin receptor subtypes (5-HT1A, 5-HT2A) and moderate affinity for dopamine receptors.

| Receptor Type | Affinity |

|---|---|

| 5-HT1A | High |

| D2 | Moderate |

| 5-HT2A | Moderate |

Eigenschaften

IUPAC Name |

1-(2,6-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3.2ClH/c1-17-5-4-6-18(2)22(17)27-16-20(25)15-23-11-13-24(14-12-23)19-7-9-21(26-3)10-8-19;;/h4-10,20,25H,11-16H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXETURAPMZFHDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.